molecular formula C20H20FN3O3 B11504434 1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11504434
M. Wt: 369.4 g/mol
InChI Key: GIUXVCIBPDRXDR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a hydroxyphenyl group, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with 4-(4-hydroxyphenyl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H20FN3O3/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(25)8-6-15/h1-8,18,25H,9-13H2

InChI Key

GIUXVCIBPDRXDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O

Origin of Product

United States

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